An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-fluorobenzene (CAS Number 332-48-9)
An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-fluorobenzene (CAS Number 332-48-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethoxy)-4-fluorobenzene is a halogenated aromatic ether that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, featuring a reactive bromoethoxy chain and a fluorinated phenyl ring, makes it a versatile building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(2-Bromoethoxy)-4-fluorobenzene.
Physicochemical and Spectral Data
The following tables summarize the key physical and predicted spectral properties of 1-(2-Bromoethoxy)-4-fluorobenzene.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 332-48-9 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Appearance | Clear colorless to brownish liquid after melting |
| Melting Point | 58-60 °C |
| Boiling Point | 66 °C at 0.1 mmHg |
| Density | ~1.49 g/cm³ (estimate) |
| Refractive Index | ~1.530-1.532 |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (AA'BB' system): δ 6.8-7.1 ppm. Methylene protons adjacent to oxygen (-OCH₂-): Triplet, δ ~4.2 ppm. Methylene protons adjacent to bromine (-CH₂Br): Triplet, δ ~3.6 ppm. |
| ¹³C NMR | Aromatic carbons: δ 115-160 ppm (C-F coupling expected). Methylene carbon adjacent to oxygen (-OCH₂-): δ ~68 ppm. Methylene carbon adjacent to bromine (-CH₂Br): δ ~29 ppm. |
| IR Spectroscopy | C-F stretch: ~1220 cm⁻¹. C-O-C (ether) stretch: ~1100-1250 cm⁻¹. C-Br stretch: ~600-700 cm⁻¹. Aromatic C-H stretch: ~3030 cm⁻¹. Aromatic C=C stretch: ~1500-1600 cm⁻¹. |
| Mass Spectrometry | Molecular ion (M⁺) peak with characteristic isotopic pattern for bromine (M⁺ and M+2 peaks in ~1:1 ratio) at m/z 218 and 220. Fragmentation may involve loss of the bromoethyl group or cleavage of the ether bond. |
Synthesis and Experimental Protocols
The primary synthetic route to 1-(2-Bromoethoxy)-4-fluorobenzene is the Williamson ether synthesis, involving the reaction of 4-fluorophenol with 1,2-dibromoethane in the presence of a base.
Synthesis of 1-(2-Bromoethoxy)-4-fluorobenzene
Experimental Protocol:
-
To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Add 1,2-dibromoethane (1.5-3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield 1-(2-Bromoethoxy)-4-fluorobenzene.
Chemical Reactivity and Applications in Drug Development
The reactivity of 1-(2-Bromoethoxy)-4-fluorobenzene is characterized by the bromoethoxy group, which is susceptible to nucleophilic substitution, and the fluorophenyl ring. The bromine atom on the ethyl chain can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.
Nucleophilic Substitution Reactions
The bromo group can be substituted by amines, thiols, azides, and other nucleophiles to create a library of derivatives.
General Experimental Protocol for Nucleophilic Substitution:
-
Dissolve 1-(2-Bromoethoxy)-4-fluorobenzene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add the desired nucleophile (1.0-1.5 eq) and a base if necessary (e.g., K₂CO₃ or triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Application in the Synthesis of a Hypothetical Drug Candidate
To illustrate its utility in drug discovery, a hypothetical synthesis of a G-protein coupled receptor (GPCR) modulator is presented. GPCRs are a large family of transmembrane receptors involved in numerous physiological processes and are prominent drug targets.
Illustrative Synthesis:
1-(2-Bromoethoxy)-4-fluorobenzene can be reacted with a secondary amine, such as piperidine, via nucleophilic substitution to form an intermediate. This intermediate can then be further functionalized. While a direct synthesis of an approved drug from this starting material is not readily found in the public domain, this pathway exemplifies its potential.
Potential Impact on Signaling Pathways
By serving as a scaffold for GPCR modulators, derivatives of 1-(2-Bromoethoxy)-4-fluorobenzene could potentially influence a variety of signaling cascades. GPCRs, upon activation by a ligand, can couple to different G proteins (e.g., Gs, Gi, Gq), leading to downstream effects such as changes in cyclic AMP (cAMP) levels, intracellular calcium concentration, or activation of protein kinase pathways. The specific signaling pathway modulated would depend on the final structure of the drug candidate and the GPCR it targets.
Safety and Handling
1-(2-Bromoethoxy)-4-fluorobenzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is classified as an irritant and may cause skin, eye, and respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Table 3: Hazard Information
| Hazard Class | Statement |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation |
Conclusion
1-(2-Bromoethoxy)-4-fluorobenzene is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and other applications. Its dual reactivity allows for the introduction of a wide range of functionalities, making it a key building block for creating diverse chemical libraries. The presence of a fluorine atom is particularly advantageous for tuning the properties of the final products. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to utilize this compound in their synthetic endeavors.
